Norhydrocodone
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Overview
Description
Norhydrocodone is a major metabolite of the opioid analgesic hydrocodone. It is formed in the liver through the N-demethylation of hydrocodone, primarily by the enzyme CYP3A4 . Unlike hydromorphone, another metabolite of hydrocodone, this compound is often described as inactive. it is actually an agonist of the μ-opioid receptor with similar potency to hydrocodone, but it produces minimal analgesia due to poor penetration of the blood-brain barrier .
Preparation Methods
This reaction is catalyzed by the enzyme CYP3A4 in the liver . Industrial production methods typically involve the use of hydrocodone as a starting material, which undergoes enzymatic transformation to yield norhydrocodone. The reaction conditions generally include maintaining a specific temperature and pH to optimize enzyme activity and ensure efficient conversion.
Chemical Reactions Analysis
Norhydrocodone undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into various oxidized metabolites.
Reduction: Reduction reactions can modify the ketone group present in this compound.
Substitution: Substitution reactions can occur at different positions on the this compound molecule, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Norhydrocodone has several scientific research applications, including:
Mechanism of Action
Norhydrocodone exerts its effects by binding to the μ-opioid receptor, similar to hydrocodone . due to its poor penetration of the blood-brain barrier, it produces minimal central nervous system effects . The primary molecular target is the μ-opioid receptor, and the pathway involved includes the activation of G-protein coupled receptors, leading to analgesic effects .
Comparison with Similar Compounds
Norhydrocodone is often compared with other opioid metabolites such as:
Hydromorphone: A more potent metabolite of hydrocodone with significant analgesic effects.
Noroxycodone: Another N-demethylated metabolite of oxycodone with similar properties to this compound.
Normorphine: A metabolite of morphine with distinct pharmacological properties.
This compound is unique in its minimal central nervous system penetration, which differentiates it from other opioid metabolites that have more pronounced analgesic effects .
Properties
CAS No. |
5083-62-5 |
---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(4R,4aR,7aR,12bS)-9-methoxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C17H19NO3/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16/h2,5,10-11,16,18H,3-4,6-8H2,1H3/t10-,11+,16-,17-/m0/s1 |
InChI Key |
JGORUXKMRLIJSV-YNHQPCIGSA-N |
Isomeric SMILES |
COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)C(=O)CC5)C=C1 |
SMILES |
COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(=O)CC5)C=C1 |
Canonical SMILES |
COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(=O)CC5)C=C1 |
Synonyms |
norhydrocodone |
Origin of Product |
United States |
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